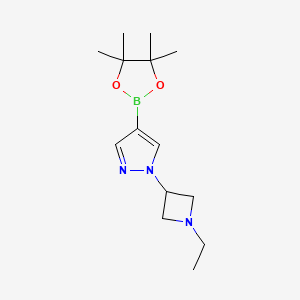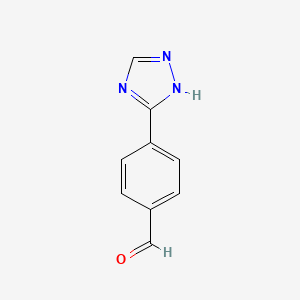
4-(1h-1,2,4-Triazol-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-Triazol-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzonitrile with hydrazine hydrate to form 4-hydrazinobenzaldehyde. This intermediate is then reacted with an appropriate nitrile to form the triazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 4-(1H-1,2,4-Triazol-3-yl)benzoic acid.
Reduction: 4-(1H-1,2,4-Triazol-3-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and anticancer agents.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-Triazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs . The molecular targets and pathways involved vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde can be compared with other triazole derivatives, such as:
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but different position of the triazole ring.
4-(1H-1,2,3-Triazol-4-yl)methoxybenzaldehyde: Contains a methoxy group instead of an aldehyde group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-5-7-1-3-8(4-2-7)9-10-6-11-12-9/h1-6H,(H,10,11,12) |
InChI Key |
IPWCVHKXWLUILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


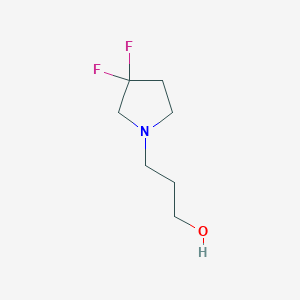
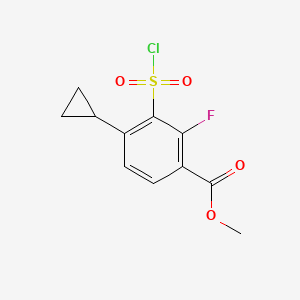
![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
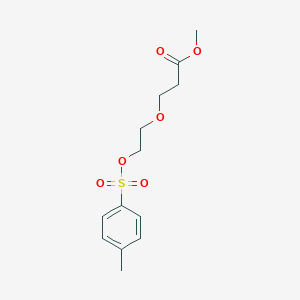
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
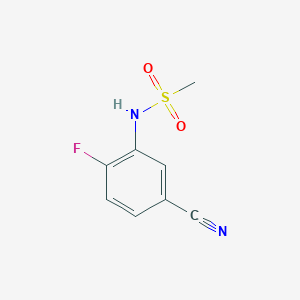
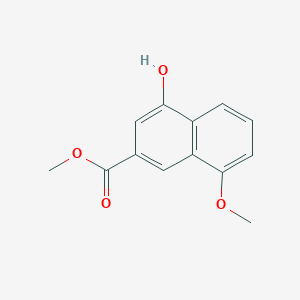
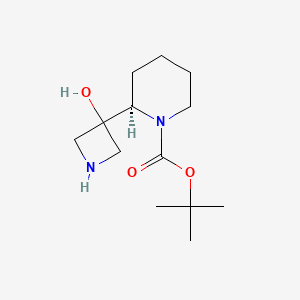

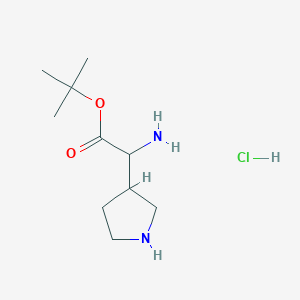
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
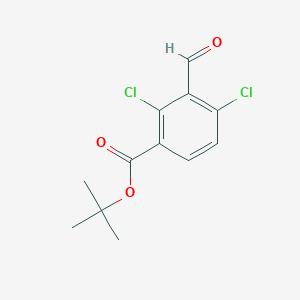
![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
